2-Hydroxy-4-phenylthiazole
Overview
Description
2-Hydroxy-4-phenylthiazole (HPT) is a heterocyclic compound that contains both a thiazole and a phenol functional group . It is considered a secondary metabolite from Pseudomonas aeruginosa . This compound is of interest in scientific research due to its potential biological activities .
Synthesis Analysis
The synthesis of this compound involves several methods, including the reaction of thiocarboxylic acid with phenylhydrazine and sodium hydroxide, or the reaction of aniline with carbon bisulfide and sodium hydroxide.
Molecular Structure Analysis
The molecular formula of this compound is C9H7NOS, and it has a molecular weight of 177.22 . The compound has a yellow to brown color.
Chemical Reactions Analysis
This compound has been used in the synthesis of other organic compounds . It has shown potential biological activities, including antibacterial, antifungal, antiviral, anticancer, and antioxidant properties .
Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 207-211 °C . It is soluble in organic solvents and sparingly soluble in water.
Scientific Research Applications
Inhibitors of 5-Lipoxygenase : 4-Hydroxythiazoles, including 2-Hydroxy-4-phenylthiazole derivatives, are identified as potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory and allergic responses. These inhibitors are effective in both rat polymorphonuclear leukocytes and human whole blood, showing selective inhibition over other related enzymes (Kerdesky et al., 1991).
Antimicrobial and Cytotoxicity Studies : Metal (II) complexes of a Schiff base ligand related to this compound have been synthesized and tested for their antimicrobial and cytotoxic activities. These studies indicate moderate biological activity against certain pathogens and cancer cell lines (Karabasannavar et al., 2017).
Corrosion Inhibition : 4-Phenylthiazole derivatives, closely related to this compound, have been tested as corrosion inhibitors for stainless steel in acidic environments. These derivatives show effective inhibition properties and follow Temkin’s adsorption isotherm (Fouda & Ellithy, 2009).
Antibacterial Activities : Certain 2-Aryl-4,5-dihydrothiazole analogues have demonstrated significant antibacterial activities against various bacteria strains. The presence of certain substituents can enhance these activities (Tan et al., 2015).
Anticancer Agents : Compounds derived from 2-Phenylthiazole-4-carboxamide have shown potential as cytotoxic agents against various human cancer cell lines, including breast, colorectal, and colon cancer. The specific substitutions on these compounds affect their cytotoxicity (Aliabadi et al., 2010).
Spectroscopic and Anticancer Studies : New metal complexes involving 2-Hydroxy-N-(4-phenylthiazol-2-yl)benzamide have been synthesized and characterized. These complexes show promising results in anticancer evaluations, particularly against human colon carcinoma cells (Rizk et al., 2021).
Mechanism of Action
Target of Action
2-Hydroxy-4-phenylthiazole is a heterocyclic compound Thiazoles, a class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazoles are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target molecules . The orientation of the thiazole ring towards the target site can be influenced by the substituents at positions 2 and 4 .
Biochemical Pathways
Thiazoles are known to affect a wide range of biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to exhibit antioxidant activity, suggesting that they may affect oxidative stress pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
Given the diverse biological activities of thiazoles, it can be inferred that the compound may have a wide range of effects at the molecular and cellular level .
Action Environment
It is known that the compound is stable under normal storage conditions .
Properties
IUPAC Name |
4-phenyl-3H-1,3-thiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIWLHNMLDJWMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351385 | |
Record name | 2-Hydroxy-4-phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3884-31-9 | |
Record name | 2-Hydroxy-4-phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4-phenylthiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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